Stereochemical Diversity: 32 Diastereomers vs. Single Isomer
H-DL-Leu-DL-Pro-DL-Pro-DL-Ser-DL-Arg-OH is synthesized using racemic (DL) amino acid building blocks at all five positions, yielding a stereorandomized product containing up to 2⁵ = 32 distinct diastereomers as a homogeneous, single-mass product detectable as a single HPLC peak [1]. The all-L comparator (CAS 120484-65-3) is synthesized from enantiopure L-amino acids and yields exactly one stereoisomer. This represents a 32-fold difference in stereochemical diversity within the same molecular formula (C₂₅H₄₄N₈O₇, MW = 568.67) . The stereorandomized approach has been validated by Siriwardena et al. (2021) as a general method to probe peptide bioactivity, demonstrating that stereochemical complexity modulates function without changing the primary sequence or molecular mass [1].
| Evidence Dimension | Number of stereoisomers per molecular formula |
|---|---|
| Target Compound Data | Up to 32 diastereomers (2⁵ stereocenters, each racemic) |
| Comparator Or Baseline | All-L LPPSR (CAS 120484-65-3): 1 stereoisomer |
| Quantified Difference | 32-fold greater stereochemical diversity |
| Conditions | Solid-phase peptide synthesis (SPPS) using Fmoc chemistry with either racemic (DL) or enantiopure (L) amino acid building blocks |
Why This Matters
The 32-fold stereochemical diversity enables systematic probing of stereospecificity in biological assays without altering sequence, molecular weight, or HPLC retention time, which is impossible with the enantiopure L-peptide alone.
- [1] Siriwardena TN, et al. Stereorandomization as a Method to Probe Peptide Bioactivity. ACS Cent Sci. 2021;7(1):126-134. doi:10.1021/acscentsci.0c01135. View Source
